2-(1-Aminopropan-2-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-5(4-8)7-10-3-2-6(9)11-7/h2-3,5H,4,8H2,1H3,(H2,9,10,11) |
InChI Key |
GQXYACKUPDVSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CC(=N1)N |
Origin of Product |
United States |
Theoretical and Computational Studies on 2 1 Aminopropan 2 Yl Pyrimidin 4 Amine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For 2-(1-Aminopropan-2-yl)pyrimidin-4-amine, these computational approaches provide insights into its stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.govijcce.ac.ir For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry by finding the lowest energy conformation. nih.govijcce.ac.ir These calculations determine key structural parameters.
Interactive Data Table: Predicted Ground State Geometrical Parameters (DFT B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (pyrimidine ring) | ~1.34 Å |
| Bond Length | C-C (pyrimidine ring) | ~1.39 Å |
| Bond Length | C-N (amino group) | ~1.36 Å |
| Bond Length | C-C (propyl side chain) | ~1.53 Å |
| Bond Length | C-N (propyl side chain) | ~1.47 Å |
| Bond Angle | N-C-N (pyrimidine ring) | ~120° |
| Bond Angle | C-C-N (propyl side chain) | ~109.5° |
| Dihedral Angle | Pyrimidine-Side Chain | Variable (see Conformational Analysis) |
Note: The values presented are typical and may vary slightly based on the specific computational model and basis set used.
Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Electron Density Distribution
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine (B1678525) ring and the amino groups, which act as electron donors. Conversely, the LUMO is expected to be distributed over the pyrimidine ring, which can accept electrons. The electron density distribution, also calculable through DFT, would highlight the electron-rich areas (amino groups and nitrogen atoms in the pyrimidine ring) and electron-deficient areas, providing a map of the molecule's nucleophilic and electrophilic regions.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | High chemical stability |
Note: These are estimated values based on similar pyrimidine derivatives and can be refined with specific calculations.
Electrostatic Potential Surface (ESP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule, indicating regions that are prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the amino groups, signifying their potential to act as hydrogen bond acceptors and sites for electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms of the amino groups, indicating their role as hydrogen bond donors and sites for nucleophilic attack. This analysis is critical for understanding how the molecule might interact with other molecules and biological targets.
Conformational Landscape Analysis of the Aminopropyl Side Chain and Pyrimidine Ring
The flexibility of the aminopropyl side chain allows the molecule to adopt various spatial arrangements, or conformations. Understanding this conformational landscape is vital, as the specific conformation can significantly influence the molecule's biological activity.
Conformational Isomerism and Energy Minima via Molecular Mechanics and DFT
The rotation around the single bonds in the aminopropyl side chain gives rise to different conformational isomers. Computational methods such as molecular mechanics and DFT can be used to explore these possibilities and identify the most stable conformations, which correspond to energy minima on the potential energy surface. For this compound, key dihedral angles to consider are those around the C-C and C-N bonds of the side chain. By systematically rotating these bonds and calculating the energy of each resulting conformation, a conformational energy map can be generated, revealing the low-energy, and therefore more populated, conformations.
Intramolecular Hydrogen Bonding and Steric Hindrance Effects
The presence of hydrogen bond donors (the amino groups) and acceptors (the pyrimidine nitrogens and the other amino group) in this compound raises the possibility of intramolecular hydrogen bonding. rsc.org Such bonds can significantly stabilize certain conformations, effectively "locking" the side chain in a particular orientation. nih.govrsc.org For example, a hydrogen bond could form between the hydrogen of the primary amine on the side chain and a nitrogen atom of the pyrimidine ring.
Conversely, steric hindrance, or the repulsive interaction between bulky groups, can destabilize certain conformations. In this molecule, the interaction between the aminopropyl side chain and the amino group on the pyrimidine ring could lead to steric clashes in certain rotational arrangements. The final preferred conformations of the molecule are a result of the interplay between these stabilizing (intramolecular hydrogen bonding) and destabilizing (steric hindrance) effects.
Mechanistic Insights and Reactivity Predictions from Computational Models
Acidity and Basicity Predictions for Amine and Pyrimidine Nitrogen Atoms:The acidity (pKa) and basicity of a molecule are fundamental properties that govern its behavior in different chemical environments. Computational methods can provide reliable predictions of these values for different functional groups. For this compound, which possesses multiple nitrogen atoms (two on the pyrimidine ring and a primary amine on the side chain), no specific theoretical pKa predictions have been published. Such data would be critical for understanding its potential as a ligand, its behavior in biological systems, and for developing analytical methods.
The absence of this computational data highlights a specific gap in the chemical research landscape. While many pyrimidine derivatives have been studied extensively due to their prevalence in medicinal chemistry and materials science, this compound represents an area ripe for future theoretical exploration. Such studies would provide a foundational understanding of its spectroscopic and reactive properties, paving the way for potential applications.
Chemical Reactivity and Derivatization Potential of 2 1 Aminopropan 2 Yl Pyrimidin 4 Amine
Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms (N-1 and N-3)
The nitrogen atoms within the pyrimidine ring (N-1 and N-3) possess lone pairs of electrons and can participate in various chemical transformations, influencing the electronic properties and tautomeric equilibrium of the molecule.
N-Alkylation and N-Acylation for Modulating Electronic Properties
N-alkylation of the pyrimidine ring in aminopyrimidine derivatives can be achieved using various alkylating agents. For instance, the reaction of pyrimidines with alkyl halides can lead to the formation of N-alkylated products. The regioselectivity of this reaction, i.e., whether alkylation occurs at N-1 or N-3, can be influenced by the substituents on the pyrimidine ring and the reaction conditions. The introduction of an alkyl group at one of the ring nitrogens can significantly alter the electronic distribution within the ring, which in turn can modulate the basicity and nucleophilicity of the other nitrogen atoms and the exocyclic amino group. An efficient method for the N-alkylation of pyrimidines has been developed using ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) as a heterogeneous catalyst, achieving excellent selectivity and yields. ias.ac.in
N-acylation at the ring nitrogens of 2,4-diaminopyrimidine (B92962) derivatives is also a feasible transformation, although it can be more complex than acylation of the exocyclic amino groups. The use of acylating agents such as acyl chlorides or anhydrides can lead to the introduction of an acyl group at N-1 or N-3. This modification can serve to protect the ring nitrogen, alter the molecule's solubility, and influence its biological activity. Studies on the acylation of 2-amino-4-hydroxypyrimidines have shown that the formation of O-acyl and O-sulphonyl derivatives is promoted by the presence of bulky substituents at the 2-position of the pyrimidine ring. rsc.org Lysine acetylation of the OPRTase enzyme has been shown to be involved in the regulation of the pyrimidine biosynthesis pathway. nih.gov
| Reaction Type | Reagent/Catalyst | Product Type | Potential Effect on Electronic Properties |
| N-Alkylation | Alkyl Halides / AS@HTC | N-Alkylpyrimidinium salt | Increased positive charge on the ring, altered basicity |
| N-Acylation | Acyl Chlorides / Anhydrides | N-Acylpyrimidinium salt | Electron-withdrawing effect, reduced basicity |
Investigation of Tautomeric Equilibria (e.g., between amine and imine forms)
Aminopyrimidines can exist in different tautomeric forms, most commonly the amine and imine forms. For 2-(1-aminopropan-2-yl)pyrimidin-4-amine, a tautomeric equilibrium can exist where a proton shifts from the exocyclic amino group at position 4 to one of the ring nitrogens (N-1 or N-3), resulting in an imino form. This equilibrium is influenced by factors such as the solvent, pH, and temperature. The relative stability of the tautomers can have a significant impact on the chemical and biological properties of the compound. nih.gov
Computational and spectroscopic studies on similar 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) systems have been conducted to understand the factors governing this tautomeric balance. researchgate.netnih.govmdpi.comrsc.org The predominance of one tautomer over the other can dictate the molecule's hydrogen bonding capabilities and its ability to interact with biological targets.
Reactivity of the Primary Amine Functionality on the Aminopropyl Side Chain
The primary amine on the aminopropyl side chain is a key site for a variety of chemical modifications due to its nucleophilic character.
Formation of Amides, Ureas, and Thioureas
The primary amine can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This reaction is one of the most common methods for derivatizing primary amines and is widely used in medicinal chemistry to create diverse libraries of compounds. The reaction can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. mdpi.comacs.org
Reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to the synthesis of ureas and thioureas , respectively. researchgate.netnih.govnih.govrsc.org These functional groups are known to be important pharmacophores in many biologically active molecules. Thiourea, for instance, is a building block for many heterocycles, including pyrimidine derivatives. wikipedia.org
| Derivative | Reagent | Functional Group Formed |
| Amide | Carboxylic Acid (or derivative) | -NH-C(=O)-R |
| Urea | Isocyanate | -NH-C(=O)-NH-R |
| Thiourea | Isothiocyanate | -NH-C(=S)-NH-R |
Condensation Reactions Leading to Imines and Schiff Bases
The primary amine can undergo condensation reactions with aldehydes or ketones to form imines , also known as Schiff bases . mdpi.comresearchgate.netnih.govnih.govdergipark.org.tr This reaction is typically carried out under mildly acidic or basic conditions and involves the elimination of a water molecule. The formation of a Schiff base introduces a C=N double bond, which can be further modified, for example, by reduction to a secondary amine.
| Reactant | Product | Reaction Conditions |
| Aldehyde (R-CHO) | Imine (Schiff Base) | Mild acid or base, removal of water |
| Ketone (R-CO-R') | Imine (Schiff Base) | Mild acid or base, removal of water |
Functionalization via Acylation, Sulfonylation, and Alkylation
Acylation of the primary amine on the side chain is a facile process and can be achieved using a variety of acylating agents, such as acyl chlorides and anhydrides, to yield the corresponding amides. This functionalization is often used to introduce different substituents and modulate the physicochemical properties of the parent molecule. nih.gov
Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonamide. Sulfonamides are a well-established class of compounds with a wide range of biological activities.
Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. nih.govchemrxiv.org This allows for the introduction of various alkyl or arylalkyl groups, which can influence the molecule's lipophilicity and steric properties.
| Functionalization | Reagent | Product Functional Group |
| Acylation | Acyl Chloride/Anhydride | Amide (-NH-COR) |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide (-NH-SO2R) |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
Transformations at the Pyrimidine Carbon Framework (C-5, C-6)
The pyrimidine ring in this compound is activated towards electrophilic attack by the two electron-donating amino groups, particularly at the C-5 position. Conversely, halogenation of the ring provides a handle for introducing a wide array of substituents via modern cross-coupling methodologies.
The pyrimidine ring, while generally considered an electron-deficient heterocycle, is significantly activated by the presence of the 2- and 4-amino substituents. These groups increase the electron density of the ring, making it susceptible to electrophilic aromatic substitution, with a strong regiochemical preference for the C-5 position.
Nitration: The introduction of a nitro group at the C-5 position is a key transformation, as this group can be subsequently reduced to an amino group, paving the way for the synthesis of fused heterocyclic systems. The nitration of aminopyrimidines is typically achieved using a mixture of nitric acid and sulfuric acid. sapub.orggoogle.com For analogous compounds like 2-aminopyridine, nitration overwhelmingly yields the 5-nitro isomer. sapub.org The reaction proceeds via attack of the nitronium ion (NO₂⁺) at the electron-rich C-5 position. Studies on related diaminopyrimidine derivatives have shown that nitration can be achieved selectively under controlled conditions. rsc.org
Sulfonation: Aromatic sulfonation introduces a sulfonic acid (–SO₃H) group. wikipedia.org This reaction is typically carried out with fuming sulfuric acid (oleum). The electrophile is sulfur trioxide (SO₃). Like nitration, this reaction is expected to occur at the C-5 position of this compound. While direct sulfonation of the pyrimidine ring is one route, sulfonate derivatives of aminopyrimidines have also been synthesized through other means, such as reacting a pyrimidinol with a sulfonyl chloride. acs.orgnih.govresearchgate.net The reversible nature of sulfonation can be utilized to temporarily protect the C-5 position during other synthetic steps. wikipedia.org
Halogenation: Direct halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) can introduce a halogen atom at the C-5 position, providing a crucial intermediate for subsequent cross-coupling reactions. The electron-donating amino groups facilitate this electrophilic substitution.
Table 1: Regioselectivity in Electrophilic Substitution of Aminopyrimidines
| Electrophilic Reaction | Reagent | Expected Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C-5 | sapub.org |
| Sulfonation | H₂SO₄ / SO₃ | C-5 | wikipedia.org |
| Bromination | N-Bromosuccinimide (NBS) | C-5 | rsc.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. By first halogenating the pyrimidine ring of this compound (e.g., at the C-5 or C-6 position), these reactions enable the introduction of a vast range of molecular fragments. Halogenated pyrimidines are excellent substrates for these transformations due to the electron-deficient nature of the ring system. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples a halogenated pyrimidine with an aryl or vinyl boronic acid or ester. It is widely used to form biaryl structures. acs.orgresearchgate.net For instance, a 6-chloropyrimidine-2,4-diamine derivative can be coupled with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. researchgate.netmdpi.com Microwave-assisted protocols have been developed to improve reaction times and yields, often showing high regioselectivity for substitution at the C-4 or C-6 position in dichloropyrimidines. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly effective method for synthesizing alkynyl-substituted pyrimidines. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netsoton.ac.uk 5-Bromopyrimidine derivatives are common substrates, reacting with various terminal alkynes to yield 5-alkynylpyrimidines. rsc.org
Heck Coupling: The Heck reaction couples the halogenated pyrimidine with an alkene to form a new C-C bond, introducing a vinyl substituent onto the pyrimidine ring.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the halogenated pyrimidine with primary or secondary amines to introduce new amino substituents.
Table 2: Common Cross-Coupling Reactions on Halogenated Pyrimidines
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Pd(0) or Pd(II) catalyst, Base | C-C (sp²-sp²) | mdpi.comacs.orgacs.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | rsc.orgwikipedia.orgresearchgate.net |
| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | C-C (sp²-sp²) | N/A |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N | N/A |
Exploration of this compound as a Building Block in Complex Molecular Synthesis
The unique combination of a diaminopyrimidine core and a chiral side chain makes this compound a valuable synthon for constructing more complex and biologically relevant molecules.
A common strategy to create fused bicyclic heterocycles like purines and pteridines involves starting with a suitably substituted pyrimidine. researchgate.net By introducing an additional amino group at the C-5 position of this compound (via the nitration/reduction sequence described in 4.3.1), a 2,4,5-triaminopyrimidine derivative is formed. This intermediate is a versatile precursor for various cyclization reactions.
Purine (B94841) Analogs: The Traube purine synthesis is a classical method for constructing the purine ring system. pharmaguideline.com It involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon like formic acid, which closes the imidazole (B134444) ring fused to the pyrimidine. pharmaguideline.comyoutube.com This would yield a purine derivative with the 1-aminopropan-2-yl side chain at the C-6 position.
Pteridine (B1203161) Derivatives: Pteridines, composed of fused pyrimidine and pyrazine (B50134) rings, can be synthesized by condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or a substituted α-ketoaldehyde). derpharmachemica.comnih.gov This reaction, known as the Isay reaction, is a cornerstone of pteridine synthesis. derpharmachemica.comijfmr.com Using the C-5 amino derivative of the title compound would lead to novel pteridines substituted at the C-2 position. google.comresearchgate.net
The nitrogen atoms of the pyrimidine ring and the amino groups make this compound an excellent ligand for coordinating with metal ions. Diaminopyrimidine derivatives are known to form stable complexes with various transition metals. nih.gov
Coordination Modes: Coordination typically occurs through one of the pyrimidine ring nitrogen atoms (N1 or N3). Spectroscopic data from studies on similar ligands, such as trimethoprim (B1683648) and pyrimethamine, confirm that metal ions like Pd(II) and Pt(II) bond preferentially to a ring nitrogen. nih.gov This is evidenced by shifts in the C=N stretching vibrations in FTIR spectra and changes in the chemical shifts of ring protons in NMR spectra upon complexation. nih.gov
Complex Geometry: Depending on the metal ion and reaction stoichiometry, different geometries can be achieved. For example, Pd(II) and Pt(II) often form four-coordinate square planar complexes, formulated as [M(L)₂X₂], where L is the diaminopyrimidine ligand and X is an anion like chloride or thiocyanate. nih.gov Other metals like Mn(II), Co(II), and Cr(III) can form six-coordinate octahedral complexes. mdpi.com
Table 3: Examples of Metal Complexes with Diaminopyrimidine Ligands
| Metal Ion | Ligand Example | Complex Geometry | Characterization Evidence | Reference |
|---|---|---|---|---|
| Pd(II), Pt(II) | Trimethoprim | Square Planar | FTIR, UV-Vis, NMR | nih.gov |
| Cu(I) | 2,4-Diaminopyrimidine | 1D or 2D Polymer | X-ray Crystallography | acs.org |
| Mn(II), Co(II), Cr(III) | 2-Amino-4,6-dimethylpyrimidine | Octahedral | Magnetic, Electronic Spectra | mdpi.com |
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-stacking, to build large, well-ordered structures from smaller molecular components. The hydrogen bond donor (N-H) and acceptor (ring N) sites on this compound make it an ideal candidate for programmed self-assembly.
Hydrogen-Bonded Assemblies: Aminopyrimidines are known to form predictable and robust hydrogen-bonding patterns with molecules containing carboxylic acid or sulfonic acid groups. A common and stable interaction is the R₂²(8) graph-set motif, a bimolecular ring formed by complementary hydrogen bonds between the aminopyrimidine and the acid. tandfonline.comnih.gov This directed interaction can be used to construct co-crystals and other supramolecular frameworks.
Coordination Polymers and MOFs: When used as a ligand with metal ions capable of bridging, the title compound can form coordination polymers or metal-organic frameworks (MOFs). For example, 2,4-diaminopyrimidine has been used to synthesize one-dimensional (1D) and two-dimensional (2D) coordination polymers with copper(I) iodide. acs.org Similarly, 2-aminopyrimidine has been shown to form a 3D metal-organic framework with silver(I) ions. nih.gov These materials have potential applications in areas such as catalysis, gas storage, and optoelectronics.
Conclusion and Outlook in Chemical Research of 2 1 Aminopropan 2 Yl Pyrimidin 4 Amine
Summary of Key Contributions to the Fundamental Chemical Understanding of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine
The core chemical identity of this compound is rooted in its heterocyclic pyrimidine (B1678525) nucleus. Pyrimidine, a π-deficient aromatic heterocycle, is characterized by decreased electron density, which makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is less facile. wikipedia.org The presence of two amino groups on the pyrimidine ring in this compound significantly influences its electronic properties and reactivity, acting as electron-donating groups that can modulate the ring's aromaticity and basicity.
Key aspects of its chemical nature that have been indirectly elucidated, primarily through research on its biological analogue Voreloxin, include its remarkable chemical stability, attributed to its core structure, which results in minimal metabolism in biological systems. Furthermore, the presence of multiple nitrogen atoms makes the molecule capable of acting as a chelating agent for metal ions. researchgate.net The fundamental structure combines two key fragments: the pyrimidine-4-amine core and the 1-aminopropan-2-yl side chain. The expected spectroscopic characteristics can be inferred from these components.
| Spectroscopic Technique | Predicted Key Features | Rationale |
|---|---|---|
| 1H NMR | Signals in aromatic region (pyrimidine ring protons), aliphatic region (propan-2-yl protons), and broad signals for amine protons. | Based on the distinct electronic environments of the protons on the pyrimidine ring and the alkyl side chain. |
| 13C NMR | Resonances for pyrimidine ring carbons (some downfield due to N atoms) and aliphatic carbons. | Reflects the carbon skeleton of the molecule. |
| FT-IR | Broad N-H stretching bands (~3300-3500 cm-1), C-H stretching (~2800-3000 cm-1), N-H bending (~1600 cm-1), and C=N/C=C ring stretching (~1400-1600 cm-1). | Characteristic vibrational modes for primary amines and aromatic heterocyclic rings. docbrown.info |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C7H12N4, along with characteristic fragmentation patterns. | Provides confirmation of molecular weight and structural information. |
Identification of Current Gaps in Synthetic Methodology and Theoretical Description
Despite its identification in scientific literature, a significant gap exists in the public domain regarding a detailed, optimized, and scalable synthetic route specifically for this compound. While numerous general methods for pyrimidine synthesis are well-established, the specific application and optimization of these methods for this particular substitution pattern are not thoroughly documented in academic journals. wikipedia.orggrowingscience.com This lack of a published benchmark synthesis makes it difficult to assess efficiency, yield, and cost-effectiveness, which are critical for broader chemical research and applications.
Furthermore, there is a notable absence of dedicated theoretical and computational studies on the molecule's intrinsic chemical properties. Research using Density Functional Theory (DFT) and other computational methods has been applied to various pyrimidine derivatives to understand their electronic structure, molecular electrostatic potentials (MEP), and reactivity, but such studies focused specifically on this compound are lacking. researchgate.netjchemrev.comjchemrev.com This gap means that a deeper understanding of its conformational preferences, charge distribution, and reactivity indices—divorced from biological targets—remains unexplored.
Future Directions in the Development of Novel Synthetic Approaches for Similar Pyrimidine-Amine Compounds
The synthesis of pyrimidine-amine compounds is an active area of research, with modern methodologies offering promising future directions. Traditional methods often involve the condensation of β-dicarbonyl compounds with amidines or guanidines. wikipedia.org However, recent advances point toward more efficient and versatile strategies that could be applied to synthesize analogs of this compound.
Future synthetic development could focus on:
Palladium-Catalyzed Cross-Coupling: Techniques like the Buchwald-Hartwig amination could be employed for the late-stage introduction of the amine groups onto a pre-functionalized pyrimidine core, offering modularity and access to a wide range of derivatives. mdpi.com
C-H Functionalization: Direct C-H amination of the pyrimidine ring is a highly attractive, atom-economical approach. Recent breakthroughs have enabled the site-selective C2-amination of pyrimidines, a strategy that could streamline the synthesis of complex aminopyrimidines. acs.org
Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines the necessary building blocks to form the substituted pyrimidine ring in a single step would significantly improve efficiency and reduce waste.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and higher yields for the synthesis of pyrimidine libraries.
| Methodology | Description | Potential Advantage | Reference |
|---|---|---|---|
| Principal Synthesis | Cyclization of β-dicarbonyl compounds with guanidines or amidines. | Well-established, reliable for basic scaffolds. | wikipedia.org |
| Palladium-Catalyzed Amination | Coupling of a halo-pyrimidine with an amine using a palladium catalyst. | High functional group tolerance and modularity. | mdpi.com |
| Direct C-H Amination | Formation of a C-N bond by directly functionalizing a C-H bond on the pyrimidine ring. | High atom economy, avoids pre-functionalization. | acs.org |
| Condensation of Amides and Nitriles | A single-step synthesis involving amide activation followed by nitrile addition and cyclization. | Rapid construction of the pyrimidine core. | rsc.org |
Potential for the Discovery of New Chemical Transformations and Methodologies
The unique structure of this compound, featuring a bidentate N,N-chelation site (from the ring nitrogen and the C4-amine) and an additional primary amine on the side chain, makes it a compelling candidate for developing new chemical transformations.
One of the most promising avenues is its use as a ligand in transition metal catalysis. Pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and successfully used in palladium-catalyzed reactions, including C-H activation. acs.orgacs.org The diamine motif in this compound could be used to create novel pincer-type or bidentate ligands. Such new ligand-metal complexes could exhibit unique catalytic activities in reactions like cross-coupling, hydrogenation, or oxidation, driven by the specific steric and electronic environment provided by the ligand. The chiral center in the aminopropane side chain also introduces the potential for developing asymmetric catalysts.
Exploration of Non-Biological Applications in Materials Science, Catalysis, or Analytical Chemistry
While the research focus for this molecule has been overwhelmingly biological, its chemical structure suggests potential in several non-biological fields, which remain almost entirely unexplored.
Catalysis: As mentioned, the most direct potential application is in coordination chemistry and catalysis. The molecule's ability to act as a multidentate ligand for metals like palladium, platinum, copper, or ruthenium could lead to catalysts for fine chemical synthesis. acs.orgacs.org The development of such catalysts would be a significant contribution, leveraging the molecule's structure for new chemical reactivity.
Materials Science: Pyrimidine derivatives are used in the development of functional organic materials. The electron-deficient nature of the pyrimidine ring makes it a candidate for use as a building block in n-type organic semiconductors. The amino groups provide sites for polymerization or for hydrogen bonding, which can influence the self-assembly and packing of molecules in the solid state. This could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Analytical Chemistry: The strong chelating ability of the diaminopyrimidine moiety could be exploited for the development of novel sensors or sequestering agents for specific metal ions. A derivative could be functionalized with a chromophore or fluorophore to create a chemosensor that signals the presence of a target metal ion through a change in color or fluorescence.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(1-aminopropan-2-yl)pyrimidin-4-amine and its analogues?
- Methodological Answer : Synthesis typically involves regioselective substitution on the pyrimidine core. For example, nucleophilic aromatic substitution (NAS) can introduce the 1-aminopropan-2-yl group at the C2 position. Protecting groups (e.g., Boc for amines) may be used to avoid side reactions. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and structural validation using NMR (e.g., δ 1.2–1.4 ppm for methyl groups) are critical steps. Deprotection protocols (e.g., TFA for Boc removal) must be optimized to retain stereochemical integrity .
Q. How can crystallographic data for this compound be analyzed to confirm its structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key parameters include R-factors (<5% for high-resolution data), bond-length accuracy (±0.01 Å), and torsion-angle validation. For example, SHELX refinement of similar pyrimidine derivatives revealed planar pyrimidine rings (deviation <0.02 Å) and hydrogen-bonding networks stabilizing the aminopropyl substituent .
Q. What structure-activity relationship (SAR) principles apply to pyrimidin-4-amine derivatives in enzyme inhibition?
- Methodological Answer : Substituents at C2 and C4 positions dictate activity. For example, in acetylcholinesterase (AChE) inhibition, bulkier groups like naphthylmethyl at C4 enhance potency (e.g., compound 9a : IC = 5.5 µM), while piperidinyl groups at C2 improve selectivity for butyrylcholinesterase (BuChE) (e.g., 9e : IC = 2.2 µM, selectivity index = 11.73). Steric and electronic effects of substituents should be systematically tested .
Advanced Research Questions
Q. How can researchers design multifunctional agents targeting both cholinesterases and amyloid-beta aggregation?
- Methodological Answer : Incorporate dual pharmacophores into the pyrimidine scaffold. For instance, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine reduces Aβ fibril formation by 60% while maintaining AChE inhibition (IC = 8.3 µM). Use molecular dynamics simulations to optimize linker length and rigidity, ensuring simultaneous interaction with enzymatic pockets and amyloid interfaces .
Q. How should contradictory activity data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies may arise from cellular permeability or off-target effects. Validate using orthogonal assays:
- In vitro : Measure IC values against purified enzymes (e.g., Ellman’s method for cholinesterases).
- Cellular : Use SH-SY5Y neuroblastoma cells for Aβ toxicity assays.
- Adjust logP values (e.g., >2.5 for blood-brain barrier penetration) via substituent modifications (e.g., halogenation) .
Q. What advanced computational methods are used to predict binding modes of pyrimidin-4-amine derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) and binding free energy calculations (MM-GBSA). For example, superimposition of 7e (AChE inhibitor) and 9e (BuChE inhibitor) in hBuChE revealed distinct π-π interactions with Trp82 and hydrogen bonds with His437. Validate predictions with mutagenesis studies (e.g., Trp82Ala reduces binding affinity by 10-fold) .
Q. How can regioselective functionalization of the pyrimidine core be optimized?
- Methodological Answer : Use directing groups (e.g., amino at C4) to control substitution patterns. For C2 amination, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) achieves >90% regioselectivity. Monitor reaction progress via LC-MS and optimize catalyst loading (e.g., 5 mol% Pd(dba)) to minimize byproducts .
Q. What strategies differentiate substituent effects on enzyme selectivity?
- Methodological Answer : Compare analogues with incremental structural changes. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
